molecular formula C41H60N2O7S B1255387 archazolid B

archazolid B

Cat. No.: B1255387
M. Wt: 725 g/mol
InChI Key: BYVUBCIRZIXXCV-OZCJWKDYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Archazolid B is a macrocyclic lactone of myxobacterial origin, recognized as one of the most potent inhibitors of vacuolar (H+)-ATPase (V-ATPase) known, with activity in the low nanomolar to picomolar range . It binds with high specificity to the equatorial region of the transmembrane c-subunit of the V0 domain, effectively blocking proton translocation and disrupting pH homeostasis . This primary mechanism underlies its versatile and potent anti-cancer activities in research models. Its profound inhibition of V-ATPase function has been shown to abrogate tumor metastasis, modulate anoikis resistance, and overcome trastuzumab resistance in breast cancer cells by impairing receptor recycling . Treatment with this compound induces a multifaceted cellular stress response characterized by energy depletion (ATP decline), activation of HIF1α, and induction of autophagy, which ultimately triggers the intrinsic mitochondrial pathway of apoptosis . A notable downstream effect is the disruption of intracellular cholesterol trafficking, leading to its accumulation in late endosomes/lysosomes and a compensatory upregulation of cholesterol biosynthesis genes, which can represent a novel resistance mechanism in certain cancer types like glioblastoma . Owing to its high potency, specificity, and complex biological effects, this compound serves as an invaluable chemical tool for deciphering V-ATPase-related cell death signaling and exploring novel therapeutic strategies in cancer research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C41H60N2O7S

Molecular Weight

725 g/mol

IUPAC Name

[(1S)-1-[4-[(2S,3S,4E,6E,8S,9S,10R,11E,13Z,15Z,17S,18S,19E,22E)-10,18-dihydroxy-8-methoxy-3,7,9,13,15,17,20-heptamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,15,19,22-heptaen-2-yl]-1,3-thiazol-2-yl]-3-methylbutyl] N-methylcarbamate

InChI

InChI=1S/C41H60N2O7S/c1-25(2)20-36(49-41(47)42-10)40-43-33(24-51-40)39-30(7)16-13-15-29(6)38(48-11)32(9)34(44)19-18-27(4)21-28(5)22-31(8)35(45)23-26(3)14-12-17-37(46)50-39/h12-13,15-19,21-25,30-32,34-36,38-39,44-45H,14,20H2,1-11H3,(H,42,47)/b16-13+,17-12+,19-18+,26-23+,27-21-,28-22-,29-15+/t30-,31-,32-,34+,35+,36-,38+,39-/m0/s1

InChI Key

BYVUBCIRZIXXCV-OZCJWKDYSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(/[C@H]([C@H]([C@@H](/C=C/C(=C\C(=C/[C@@H]([C@@H](/C=C(/C/C=C/C(=O)O[C@@H]1C2=CSC(=N2)[C@H](CC(C)C)OC(=O)NC)\C)O)C)\C)/C)O)C)OC)\C

Canonical SMILES

CC1C=CC=C(C(C(C(C=CC(=CC(=CC(C(C=C(CC=CC(=O)OC1C2=CSC(=N2)C(CC(C)C)OC(=O)NC)C)O)C)C)C)O)C)OC)C

Synonyms

archazolid B
iso-archazolid B

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Inhibition of Tumor Metastasis
Research indicates that Archazolid B significantly reduces tumor metastasis. In a study involving a syngeneic mouse model of breast cancer (4T1), treatment with this compound resulted in impaired directional motility of cancer cells. The compound inhibited the activation of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and Rac1, which are essential for cell migration and invasion. This suggests that this compound may serve as an effective anti-metastatic agent by disrupting the migratory capabilities of tumor cells .

Effects on Tumor Cell Adhesion
this compound has been shown to enhance the adhesion of tumor cells to endothelial cells while simultaneously reducing their transendothelial migration. This phenomenon is mediated through β1-integrins on tumor cells, which interact with collagen on endothelial surfaces. The compound increases collagen deposition on endothelial cells, thereby promoting tumor cell adhesion .

Induction of Apoptosis
this compound induces apoptosis in various cancer cell lines, including breast and pancreatic cancer cells. It has been demonstrated that the compound activates caspase-dependent pathways leading to programmed cell death. Furthermore, it affects the cell cycle progression and clonogenic survival of treated cells .

Synthetic Chemistry

The total synthesis of this compound has been achieved through several methodologies, highlighting its complex structure as a 24-membered macrocyclic lactone. Notable synthetic strategies include relay ring-closing metathesis and modified Stille coupling techniques . These advancements not only facilitate the production of this compound for research purposes but also enable the development of analogs with potentially enhanced biological activities.

Case Studies

  • Study on Endothelial Cells
    A study investigated the effects of this compound on human endothelial cells (ECs) and their interaction with cancer cells. The results indicated that treatment with this compound led to increased adhesion of tumor cells to ECs via enhanced collagen accumulation while reducing their ability to migrate through ECs .
  • In Vivo Tumor Models
    In vivo studies using mouse models have demonstrated that this compound effectively inhibits tumor dissemination by impairing the spatial localization of signaling molecules crucial for cell movement. This highlights its potential as a therapeutic agent in managing metastatic cancers .
  • Resistance Mechanisms
    Research also identified cholesterol biosynthesis as a resistance mechanism in bladder cancer cells treated with this compound. This underscores the complexity of tumor responses to V-ATPase inhibition and suggests that combination therapies may be necessary to enhance efficacy .

Comparison with Similar Compounds

Archazolid Family Members
Compound Structural Differences V-ATPase Inhibition (IC50) Key Findings References
Archazolid B Δ<sup>2,3</sup> double bond in C2-C4 region; C7 and C15 hydroxyls 20 nM (purified enzyme) High specificity for V-ATPase; no activity against F- or P-ATPases even at 10 µM.
Archazolid F Δ<sup>3,4</sup> double bond in C2-C4 region 0.5–2 nM (purified enzyme) Most potent archazolid; picomolar IC50 in antiproliferative assays. Structural flexibility in C2-C4 region tolerated without loss of potency.
Archazolid D C10 hydroxymethyl group; C7-O-β-D-glucopyranoside >100 nM Reduced activity due to glycosylation at C7, disrupting V-ATPase binding.
Archazolid E C15-O-β-D-glucopyranoside ~50 nM Moderate activity; glycosylation at C15 partially preserves binding but lowers potency compared to parent compounds.

Key Structural-Activity Insights :

  • C7 and C15 hydroxyls are essential for V-ATPase binding; glycosylation or derivatization at these positions reduces activity .
  • The Δ<sup>2,3</sup> or Δ<sup>3,4</sup> double bond in the C2-C4 region allows flexibility without compromising potency .
Apicularens (Benzolactone Enamides)
Compound Structural Class V-ATPase Inhibition (IC50) Key Findings References
Apicularen A Benzolactone enamide 20 nM Binds to a distinct site on V-ATPase (independent of plecomacrolides/archazolids); no competition with concanamycin.
Apicularen B Benzolactone enamide + N-acetyl-β-D-glucosamine 60 nM Lower membrane permeability due to glycosylation reduces cellular efficacy despite similar enzyme inhibition.

Comparison with this compound :

  • Shared Efficacy: Both inhibit V-ATPase at nanomolar concentrations but differ in binding sites. This compound partially shares a binding site with plecomacrolides (e.g., bafilomycin), while apicularens bind independently .
  • Selectivity : this compound shows weak antifungal activity, whereas apicularens (e.g., salicylihalamide) lack activity against fungal V-ATPases .
Plecomacrolides (Concanamycin, Bafilomycin)
Compound Structural Class V-ATPase Inhibition (IC50) Key Findings References
Concanamycin A Plecomacrolide 0.5–10 nM Inhibits P-ATPases (e.g., Na+/K+-ATPase) at micromolar concentrations; less selective than this compound.
Bafilomycin A1 Plecomacrolide 1–10 nM Similar potency to this compound but non-specific at higher doses.

Advantages of this compound :

  • Specificity: No inhibition of F- or P-ATPases even at 10 µM, unlike plecomacrolides, which show cross-reactivity at micromolar concentrations .
  • Structural Novelty: Macrolactone core with a triene system offers distinct pharmacodynamic properties.
Simplified Archazolid Derivatives
Compound Structural Modifications V-ATPase Inhibition (IC50) Key Findings References
Archazolog 33 Truncated macrocycle; retained C7/C15 hydroxyls 0.1–0.5 nM Retains picomolar potency despite structural simplification; validates pharmacophore model.

Implications :

  • The C7/C15 hydroxyls and macrocyclic core are critical for activity, enabling simplified analogs to retain potency .

Preparation Methods

Fragment Assembly and Stereochemical Control

The northern stannane fragment was synthesized via an Evans aldol reaction between oxazolidinone 47 and aldehyde 48 , yielding alcohol 49 with high diastereoselectivity (dr > 20:1). Subsequent Horner–Wadsworth–Emmons (HWE) olefination generated the trisubstituted olefin 52 , which was reduced to set three stereocenters simultaneously. The southern dienoate subunit incorporated a modified Stille coupling to install the sensitive cis-triene moiety, avoiding isomerization through careful temperature control (−78°C).

Macrocyclization via Relay RCM

A relay ring-closing metathesis (RRCM) strategy was employed to form the 24-membered macrocyclic lactone. Using a Hoveyda–Grubbs second-generation catalyst, the diene precursor underwent sequential metathesis, first forming a transient macrocycle that rearranged to the final structure. This method achieved a 27% yield for the macrocyclization step, outperforming traditional RCM approaches.

Modular Synthesis with Transition-Metal Catalyzed Reactions

Chen and Trauner (2013) advanced the synthesis by unifying three linear subunits through transition-metal catalyzed reactions, enhancing scalability and flexibility.

Subunit Coupling and Kita Esterification

The northern stannane 39 , central thiazole 6 , and southern dienoate 40 were coupled via Stille cross-coupling (Pd(PPh₃)₄, CuTC) to form the advanced intermediate 53 . A Kita esterification then linked the southern dienoate to the macrocyclic core, avoiding epimerization through low-temperature activation (0°C).

Relay RCM Optimization

Revisiting the RRCM step, the team achieved a 41% yield over three steps by employing Stewart–Grubbs catalysts, which mitigated competing side reactions. This improvement underscored the importance of catalyst selection in large-ring metathesis.

Heck Macrocyclization Strategy

Menche’s alternative route (2017) utilized a Heck coupling for macrocycle formation, diverging from Trauner’s RRCM approach.

Intermolecular HWE Reaction

Fragment 36 (northern subunit) and 37 (southern subunit) were joined via HWE olefination under NaH activation, yielding diene 38 in 79% yield. Molecular sieves were critical to prevent hydrolysis-induced isomerization.

Heck Macrocyclization

Palladium-catalyzed intramolecular Heck coupling of 38 formed the macrocycle with 60% yield, albeit as a diastereomeric mixture. Subsequent CBS reduction (Corey–Bakshi–Shibata) and global deprotection furnished this compound, demonstrating the versatility of Heck reactions in complex macrocycle synthesis.

Biomimetic and Multistep Routes to Iso-Archazolids

Recent work by Menche et al. (2021) expanded the scope to include iso-archazolid B, leveraging both biomimetic and multistep syntheses.

Biomimetic Double-Bond Isomerization

Treatment of this compound with DBU induced a 1,3-shift of the C18–C19 double bond, yielding iso-archazolid B in 85% yield. This one-step conversion highlighted the potential for late-stage diversification.

Aldol Condensation and RCM Macrocyclization

A 25-step synthesis featured iterative aldol reactions to assemble the polyketide backbone. A Stewart–Grubbs catalyst enabled RCM macrocyclization (24-membered ring) in 77% yield, with molecular sieves ensuring anhydrous conditions.

Simplified Analogues via Macrolactonization

Efforts to streamline synthesis (PMC, 2020) focused on macrolactonization and fragment condensation.

Aldol Condensation Sequence

Ketones 27 and 28 underwent LiTMP-mediated aldol coupling (dr > 20:1), followed by DBU elimination to form E-configured enones. Sodium borohydride reduction set the C15 stereocenter (dr 10:1), enabling efficient access to simplified analogues.

Shiina Macrolactonization

Seco acids 47a/b and 48a/b underwent Shiina macrolactonization (MNBA, DMAP) with 77–86% yields, the highest reported for archazolid macrocycles. This method avoided the low yields (27–49%) of prior RCM and HWE approaches.

Comparative Analysis of Preparation Methods

Method Key Steps Yield (Macrocyclization) Advantages Challenges
Relay RCM (Trauner, 2007)Stille coupling, RRCM27%High convergence, stereocontrolSensitive triene handling
Heck MacrocyclizationHWE olefination, Heck coupling60%Diastereomeric flexibilityRequires Pd catalysis
Shiina MacrolactonizationAldol condensation, macrolactonization86%High yields, mild conditionsComplex seco acid preparation
Biomimetic IsomerizationDBU-mediated shift85%Rapid diversificationLimited to iso-archazolids

Q & A

Q. How is archazolid B structurally characterized and differentiated from its derivatives?

Structural characterization relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), including 1H^1H-NMR, 13C^{13}C-NMR, and 2D-NMR (e.g., ROESY, HMBC, HMQC), is critical for resolving stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas, while UV–vis spectra (e.g., λmax 238–239 nm) identify polyketide chromophores. For differentiation, key markers include methyl group presence at C-2, glucose moieties (e.g., archazolid E’s 15-O-β-D-glucopyranoside), and shifts in IC50 values .

Q. What methods are employed to isolate this compound from microbial sources?

Large-scale fermentation (e.g., 300 L bioreactors) of myxobacteria (Archangium gephyra or Cystobacter violaceus) is followed by adsorption on Amberlite XAD-16 resin. Crude extracts are purified via sequential chromatography: gel filtration (Sephadex LH-20), Medium-Pressure Liquid Chromatography (MPLC), and reversed-phase HPLC. Yield optimization requires monitoring UV profiles (238 nm) and LC-MS for trace derivatives .

Q. What in vitro assays are used to evaluate this compound’s V-ATPase inhibitory activity?

Standard assays include:

  • Enzyme inhibition : Purified V-ATPase (e.g., from Manduca sexta midgut) is treated with this compound, measuring ATP hydrolysis via colorimetric phosphate detection.
  • Antiproliferative assays : Cancer cell lines (e.g., U87MG glioblastoma) are dosed with this compound (0.1–100 nM), and viability is assessed via MTT or resazurin assays. IC50 values are compared to parent compounds (e.g., archazolid A: IC50 ~0.51 μM) .

Advanced Research Questions

Q. How do structural modifications in archazolid analogs impact their biological potency and SAR?

Structure-Activity Relationship (SAR) studies reveal:

  • C-7 and C-15 hydroxyls are pharmacophore-critical, as glucosylation at C-15 (archazolid E) reduces potency 3-fold compared to C-7 modifications.
  • C-1 to C-4 flexibility : Iso-archazolid B (missing C-2 methyl) retains subnanomolar potency, suggesting this region tolerates modifications.
  • Macrolactone rigidity : Simplified analogs (e.g., dihydrothis compound) maintain activity, enabling scalable synthesis .

Q. What molecular mechanisms underlie this compound-induced apoptosis in cancer cells?

this compound triggers mitochondrial apoptosis via:

  • Energy stress : V-ATPase inhibition depletes ATP, activating AMPK and HIF-1α.
  • Lysosomal dysfunction : Elevated lysosomal pH impairs cathepsin B activation, disrupting autophagy.
  • Caspase activation : Cytochrome c release and caspase-9/-3 cleavage occur, confirmed via Western blotting and flow cytometry .

Q. How does this compound modulate TNFα expression in macrophages, and what experimental models are used?

In classically activated (M1) macrophages:

  • mRNA upregulation : this compound (10–100 nM) increases TNFα transcription 2–3-fold, quantified via qRT-PCR. Dexamethasone co-treatment reverses this via glucocorticoid receptor-mediated repression.
  • Lysosomal pH linkage : FITC-dextran assays and LysoTracker® show pH elevation, but TNFα upregulation is independent of lysosomal alkalization (validated using chloroquine/NH4Cl controls) .

Q. What challenges exist in the total synthesis of this compound, and how are they addressed?

Key synthetic hurdles include:

  • Macrolactonization : HWE (Horner–Wadsworth–Emmons) reaction achieves 24-membered ring closure with (Z,Z,E)-triene preservation.
  • Stereochemical control : Asymmetric aldol condensations and E-selective Heck couplings install eight methyl/hydroxy stereocenters.
  • Scalability : Biomimetic approaches (e.g., Menche’s route) optimize fragment couplings (e.g., thiazole side chain) for >10 mg yields .

Q. How do resistance mechanisms like cholesterol homeostasis affect this compound’s efficacy in glioblastoma?

In U87MG.ΔEGFR cells:

  • Cholesterol depletion : this compound disrupts lysosomal cholesterol transport, upregulating SREBP-2 targets (LDLR, HMGCR) via microarray profiling.
  • Compensatory synthesis : Increased de novo cholesterol biosynthesis (measured via 14C^{14}C-acetate incorporation) restores membrane integrity, reducing drug sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
archazolid B
Reactant of Route 2
archazolid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.